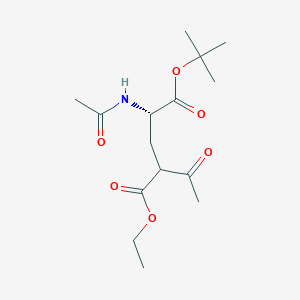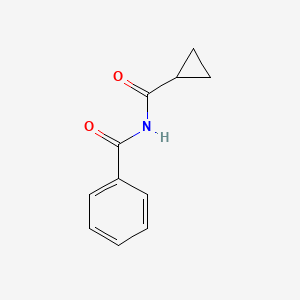![molecular formula C11H11ClN2S B14207770 Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester CAS No. 832724-82-0](/img/structure/B14207770.png)
Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester is a chemical compound with a complex structure that includes a thiocyanate group, a chlorophenyl group, and an aziridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester typically involves the reaction of thiocyanic acid with [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the aziridine ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various aziridine ring-opened products.
Applications De Recherche Scientifique
Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The aziridine ring is particularly reactive and can form adducts with DNA, proteins, and other biomolecules, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]ethyl ester
- Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]propyl ester
Uniqueness
Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aziridine ring and the chlorophenyl group makes it particularly versatile for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
832724-82-0 |
|---|---|
Formule moléculaire |
C11H11ClN2S |
Poids moléculaire |
238.74 g/mol |
Nom IUPAC |
[1-[(2-chlorophenyl)methyl]aziridin-2-yl]methyl thiocyanate |
InChI |
InChI=1S/C11H11ClN2S/c12-11-4-2-1-3-9(11)5-14-6-10(14)7-15-8-13/h1-4,10H,5-7H2 |
Clé InChI |
ISWOYSFEBZJSAY-UHFFFAOYSA-N |
SMILES canonique |
C1C(N1CC2=CC=CC=C2Cl)CSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{6-[3-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14207718.png)





![1-Bromo-2-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14207757.png)
![2,4-Dimethyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14207764.png)
![2H-Pyran, 2-[[(1S)-2-(bromomethyl)-1-methyl-2-propenyl]oxy]tetrahydro-](/img/structure/B14207773.png)
![2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide](/img/structure/B14207780.png)
